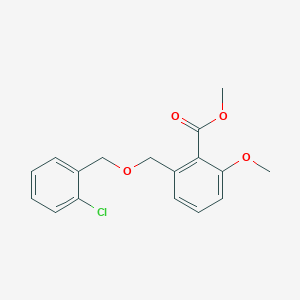

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

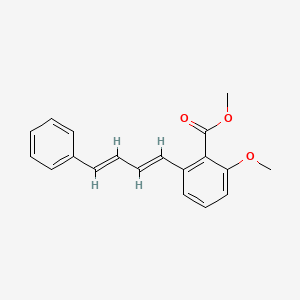

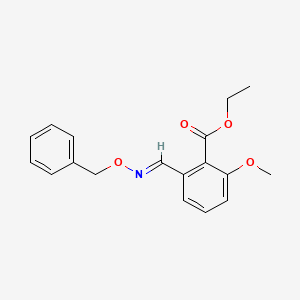

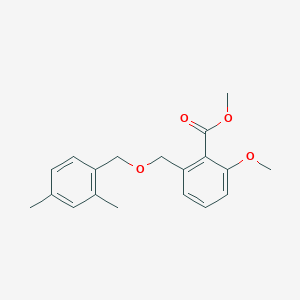

The compound “2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The molecule contains a benzyloxy group (benzyl chloride derivative) and a methoxy group attached to the benzene ring . It’s important to note that the exact properties and uses of this specific compound may not be widely documented, as it could be a novel or less-studied compound.

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, we can infer possible methods based on the synthesis of similar compounds. The benzyloxy group could potentially be introduced through a nucleophilic substitution reaction involving benzyl chloride . The methoxy group might be introduced through a Williamson ether synthesis or a similar process. The carboxylic acid ester group could be formed through an esterification process .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is common to all aromatic compounds. Attached to this ring, we would expect to find a benzyloxy group (a benzyl group attached through an ether linkage), a methoxy group (a methyl group attached through an ether linkage), and a carboxylic acid methyl ester group .Chemical Reactions Analysis

The compound contains several functional groups (benzyloxy, methoxy, and carboxylic acid ester) that could participate in various chemical reactions. For example, the benzyloxy and methoxy groups could potentially undergo nucleophilic substitution reactions. The ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and their interactions. For example, the presence of polar functional groups (like the ester group) could influence its solubility in different solvents. The compound’s reactivity could be influenced by the presence of the benzyloxy and methoxy groups .Applications De Recherche Scientifique

Plasticization in PVC : Wang Zheng-ping (2010) synthesized chloro-methoxy fatty acid methyl ester from C18 fatty acid methyl ester. They found that different concentrations of the methoxyl group in the ester impacted its plasticization properties in PVC, which could have implications for material science and engineering applications Wang Zheng-ping (2010).

Environmental Analysis : Catalina et al. (2000) presented a new approach for analyzing chlorophenoxy acid herbicides in water. Their method involved derivatization with dimethyl sulfate, followed by extraction and gas chromatography-mass spectrometry. This process could potentially be applied for environmental monitoring and analysis Catalina et al. (2000).

Synthesis and Structural Studies : The synthesis and crystal structure of a related compound, 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester, were studied by Ming & South (2004). Their work offers insights into the structural properties of similar compounds, which could be relevant for pharmaceutical and chemical industries Ming & South (2004).

Chemical Reduction Studies : King & Strojny (1982) examined the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst. They observed the formation of surface benzoate and methoxide, which indicates potential applications in catalysis and surface chemistry King & Strojny (1982).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a prodrug, the compound could be metabolized in the body to release a pharmaceutically active drug. The specific functional groups in the compound could play key roles in its biological activity .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(2-chlorophenyl)methoxymethyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO4/c1-20-15-9-5-7-13(16(15)17(19)21-2)11-22-10-12-6-3-4-8-14(12)18/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJECJVHNTHJQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)COCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)

![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)

![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339596.png)

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)

![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)